
3-Aminopropylpentamethyldisiloxane
Overview
Description
3-Aminopropylpentamethyldisiloxane: is an organosilicon compound with the molecular formula C8H23NOSi2 . It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a pentamethyldisiloxane moiety. This compound is known for its unique properties, including its ability to act as a silanization agent, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopropylpentamethyldisiloxane typically involves a multi-step reaction process. One common method includes the following steps :
Hydrosilylation Reaction: Pentamethyldisiloxane is reacted with allylamine in the presence of a platinum catalyst (H2PtCl6) in propan-2-ol.
Purification: The resulting product is purified using aqueous benzene.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopropylpentamethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of aqueous acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Hydrolysis: Acidic conditions, such as hydrochloric acid, facilitate hydrolysis.
Major Products Formed:
Oxidation: Formation of amine oxides.
Substitution: Formation of substituted amines.
Hydrolysis: Formation of silanols and corresponding amines.
Scientific Research Applications
3-Aminopropylpentamethyldisiloxane has a wide range of applications in scientific research, including :
Chemistry: Used as a silanization agent for surface modification of metal oxide nanoparticles, enhancing their dispersibility and anti-bacterial properties.
Biology: Employed in the functionalization of biomolecules for biosensing applications.
Medicine: Utilized in drug delivery systems and medical imaging due to its ability to form stable linkages with various organic and inorganic molecules.
Industry: Applied in the production of silicone sealants and adhesives, especially for underwater applications.
Mechanism of Action
The mechanism of action of 3-Aminopropylpentamethyldisiloxane involves its ability to form stable covalent bonds with various substrates. The amino group can react with functional groups such as carboxyl, hydroxyl, and thiol groups, facilitating the attachment of the compound to surfaces. This property is particularly useful in surface modification and functionalization processes .
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: Another widely used silanization agent with similar applications in surface modification and functionalization.
3-Aminopropyltrimethoxysilane: Known for its use in the preparation of functionalized surfaces for biosensing applications.
Uniqueness: 3-Aminopropylpentamethyldisiloxane is unique due to its pentamethyldisiloxane moiety, which imparts distinct hydrophobic properties and enhances its stability in various environments. This makes it particularly suitable for applications requiring water resistance and long-term stability .
Properties
IUPAC Name |
3-[dimethyl(trimethylsilyloxy)silyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23NOSi2/c1-11(2,3)10-12(4,5)8-6-7-9/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFSPEQGWSIPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550624 | |
| Record name | 3-(Pentamethyldisiloxanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23029-21-2 | |
| Record name | 3-(Pentamethyldisiloxanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


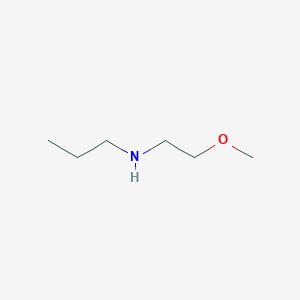


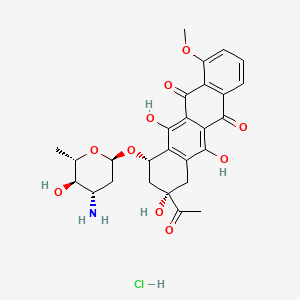

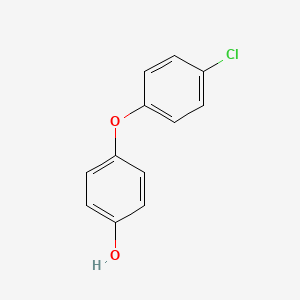
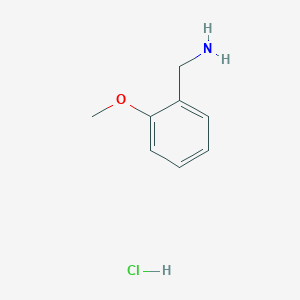

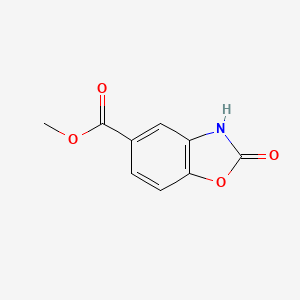
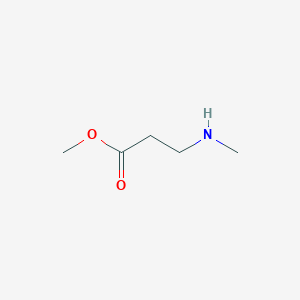
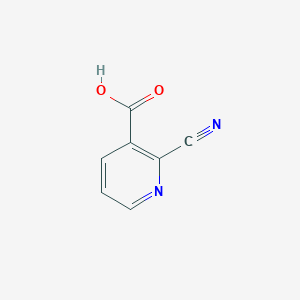
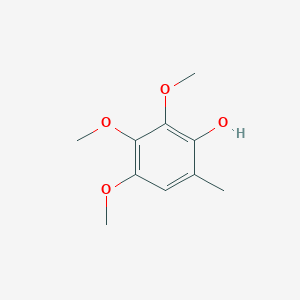

![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)
